molecular formula C6H3ClINO B111964 2-Chloro-4-iodonicotinaldehyde CAS No. 153034-90-3

2-Chloro-4-iodonicotinaldehyde

Cat. No. B111964
M. Wt: 267.45 g/mol
InChI Key: OPZCXONVRBYGHX-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinaldehyde, also known as 2-Chloro-3-formyl-4-iodopyridine, is a chemical compound with the molecular formula C6H3ClINO . It has an average mass of 267.452 Da and a monoisotopic mass of 266.894775 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C6H3ClINO/c7-6-4 (3-10)5 (8)1-2-9-6/h1-3H .


Physical And Chemical Properties Analysis

2-Chloro-4-iodonicotinaldehyde has a density of 2.1±0.1 g/cm3 . It has a boiling point of 326.6±42.0 °C at 760 mmHg . The melting point is 88-89°C . The flash point is 151.3±27.9 °C .

Scientific Research Applications

Chemical Synthesis

  • Summary of the Application: 2-Chloro-4-iodonicotinaldehyde is often used as a starting material in chemical synthesis due to its unique chemical structure . It can be used to synthesize a variety of complex organic molecules.
  • Results or Outcomes: The outcomes can vary greatly depending on the target molecule. In general, the use of 2-Chloro-4-iodonicotinaldehyde as a starting material can simplify the synthesis process and increase the yield of the target molecule .

Preparation of Oxime Derivatives

  • Summary of the Application: 2-Chloro-4-iodonicotinaldehyde can be used to prepare oxime derivatives . These derivatives have a wide range of applications in organic synthesis and medicinal chemistry.
  • Methods of Application or Experimental Procedures: The preparation of oxime derivatives typically involves the reaction of 2-Chloro-4-iodonicotinaldehyde with hydroxylamine under suitable conditions .
  • Results or Outcomes: The oxime derivatives prepared from 2-Chloro-4-iodonicotinaldehyde can be used as intermediates in the synthesis of various organic compounds .

Preparation of Oxime Derivatives

  • Summary of the Application: 2-Chloro-4-iodonicotinaldehyde can be used to prepare oxime derivatives . These derivatives have a wide range of applications in organic synthesis and medicinal chemistry.
  • Methods of Application or Experimental Procedures: The preparation of oxime derivatives typically involves the reaction of 2-Chloro-4-iodonicotinaldehyde with hydroxylamine under suitable conditions .
  • Results or Outcomes: The oxime derivatives prepared from 2-Chloro-4-iodonicotinaldehyde can be used as intermediates in the synthesis of various organic compounds .

Environmental Research

  • Summary of the Application: 2-Chloro-4-iodonicotinaldehyde has been used in environmental research. It can be used as a tracer in environmental studies due to its unique chemical structure and reactivity.
  • Results or Outcomes: The outcomes can provide valuable insights into the behavior of similar compounds in the environment.

Safety And Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water . If skin or hair contact occurs, flush skin and hair with running water . If fumes, aerosols, or combustion products are inhaled, remove from the contaminated area .

properties

IUPAC Name

2-chloro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZCXONVRBYGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434610
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodonicotinaldehyde

CAS RN

153034-90-3
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-iodopyridine (5.0 g, 21 mmol) in dry THF (30 mL) was slowly added to a cold (−78° C.) solution of lithium diisopropylamide (15 mL, 30 mmol) in dry THF (50 mL). The resulting mixture was stirred for 3 h at this temperature. Ethyl formate (4.0 g, 54 mmol) was then added. Stirring was continued for 1.5 h at the same temperature. Water (10 mL) was added to quench the reaction, and then the resulting mixture was warmed to room temperature. 2M HCl (50 mL) was added and then the THF was removed under reduced pressure. The aqueous residue was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified on silica gel (diethyl ether:petroleum ether=1:4) to give the desired product 2-chloro-4-iodonicotinaldehyde as a yellow solid (3.0 g, 54% yield). 1H NMR (500 MHz, CDCl3): δ 10.22 (s, 1H), 8.09 (d, J=5.0 Hz, 1H), 7.95 (d, J=5.0 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.